Furo[3,2-b]pyridine-7-carboxylic acid
Overview
Description
Furo[3,2-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : Shiotani and Morita (1986) described a convenient synthesis method for furo[3,2-b]pyridine, highlighting its various derivatives. They developed a process starting from ethyl 3-hydroxypiconate, leading to several specific derivatives of furo[3,2-b]pyridine (Shiotani & Morita, 1986).
Heterocyclic Systems : Sirakanyan et al. (2019) explored the creation of novel heterocyclic systems using derivatives of furo[3,2-b]pyridine. Their research contributed to the understanding of the reactivity of these compounds and their potential in creating new classes of compounds (Sirakanyan et al., 2019).
Antimicrobial and Anticancer Properties : Hrasna, Ürgeová, and Krutošíková (2012) investigated the antimicrobial activity of furo[3,2-c]pyridine derivatives. They synthesized derivatives and evaluated their effectiveness against various bacteria and fungi, contributing to potential applications in antimicrobial treatments (Hrasna, Ürgeová, & Krutošíková, 2012).
Protein Kinase Inhibitors : Němec et al. (2021) focused on the furo[3,2-b]pyridine core as a central pharmacophore in kinase inhibitors. They developed selective inhibitors for protein kinases CLK and HIPK, showcasing the therapeutic potential of furo[3,2-b]pyridine derivatives in targeted cancer therapies (Němec et al., 2021).
Polyheterocycle Synthesis : Chartoire et al. (2008) presented an efficient synthesis of furo[3,2-b]pyridine, utilizing it for the rapid creation of polyheterocycles. This research highlights the compound's utility in synthesizing complex molecular structures, relevant in medicinal chemistry (Chartoire et al., 2008).
Cycloisomerization Reactions : Jury et al. (2009) explored the cycloisomerization reactions of specific precursors to synthesize furo[3,2-b]pyrroles and furo[3,2-b]pyridines. This study contributes to the understanding of reaction mechanisms and synthesis strategies for these compounds (Jury et al., 2009).
Properties
IUPAC Name |
furo[3,2-b]pyridine-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOATJFLUSDERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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